molecular formula C28H50N8O13 B14221955 L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine CAS No. 827301-87-1

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine

Katalognummer: B14221955
CAS-Nummer: 827301-87-1
Molekulargewicht: 706.7 g/mol
InChI-Schlüssel: NWJCQQTURVYCJL-KZEBBYEQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine is a complex peptide compound composed of multiple amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s N-terminal.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups, such as reducing disulfide bonds if present.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with modified functional groups.

    Substitution: Peptide analogs with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a similar structure but different amino acid composition.

    Glycyl-L-alanyl-L-seryl-L-valyl-L-lysyl-L-leucyl-L-seryl-L-cysteinyl-L-lysyl-L-alanyl-L-serylgly: A peptide with a more complex sequence and additional functional groups.

Uniqueness

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

827301-87-1

Molekularformel

C28H50N8O13

Molekulargewicht

706.7 g/mol

IUPAC-Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H50N8O13/c1-6-13(4)20(29)26(46)31-8-19(42)32-15(9-37)23(43)30-7-18(41)33-16(10-38)24(44)34-17(11-39)25(45)36-22(14(5)40)27(47)35-21(12(2)3)28(48)49/h12-17,20-22,37-40H,6-11,29H2,1-5H3,(H,30,43)(H,31,46)(H,32,42)(H,33,41)(H,34,44)(H,35,47)(H,36,45)(H,48,49)/t13-,14+,15-,16-,17-,20-,21-,22-/m0/s1

InChI-Schlüssel

NWJCQQTURVYCJL-KZEBBYEQSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.